1,4-Dibromo-2,5-bis(methoxymethyl)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(methoxymethyl)benzene is an organic compound with the molecular formula C10H12Br2O2 and a molecular weight of 324.01 g/mol . It is a derivative of benzene, where two bromine atoms and two methoxymethyl groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is often used in organic synthesis and material science research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(methoxymethyl)benzene can be synthesized through a multi-step process starting from p-xylene. The general synthetic route involves:
- p-Xylene is brominated to form 1,4-dibromo-2,5-dimethylbenzene.
Methoxymethylation: The brominated product is then reacted with methanol in the presence of a base such as sodium hydroxide to introduce the methoxymethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-bis(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxymethyl groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
1,4-Dibromo-2,5-bis(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(methoxymethyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and methoxymethyl groups. These functional groups allow the compound to participate in substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound has trifluoromethyl groups instead of methoxymethyl groups, which can significantly alter its reactivity and applications.
1,3-Dibromo-4,6-bis(methoxymethyl)-2,5-dimethylbenzene: This compound has additional methyl groups, which can affect its chemical properties and reactivity.
Uniqueness
1,4-Dibromo-2,5-bis(methoxymethyl)benzene is unique due to the presence of both bromine atoms and methoxymethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and material science applications.
Properties
Molecular Formula |
C10H12Br2O2 |
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Molecular Weight |
324.01 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12Br2O2/c1-13-5-7-3-10(12)8(6-14-2)4-9(7)11/h3-4H,5-6H2,1-2H3 |
InChI Key |
UYZHRFSZANMPME-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1Br)COC)Br |
Origin of Product |
United States |
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